N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted at position 3 with a methyl(4-ethoxyphenyl)sulfamoyl group and at position 2 with a 2-(4-chlorophenyl)ethyl carboxamide moiety. The 4-ethoxy group on the sulfamoyl phenyl ring introduces steric bulk and electron-donating properties, while the 4-chlorophenethyl side chain enhances lipophilicity. These structural elements are critical for target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S2/c1-3-29-19-10-8-18(9-11-19)25(2)31(27,28)20-13-15-30-21(20)22(26)24-14-12-16-4-6-17(23)7-5-16/h4-11,13,15H,3,12,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDFABVNQGPFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring with a carboxamide functional group, which is known to influence its biological activity. The presence of the chlorophenyl and ethoxyphenyl groups may contribute to its interaction with biological targets.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C19H22ClN3O3S
- Molecular Weight : 407.91 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, which may be a mechanism through which this compound exerts its effects.
- Antimicrobial Properties : Thiazole derivatives often exhibit antimicrobial activity, suggesting potential applications in treating infections.
- Anticancer Activity : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells.
Pharmacological Effects
- Antimicrobial Activity : Research has demonstrated that thiazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Antitumor Effects : Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Study 1: Antitumor Activity
A study evaluated the antitumor effects of a related thiazole compound on human cancer cell lines. The results indicated that the compound induced significant cell death through apoptosis, with IC50 values suggesting potent activity against breast cancer cells .
Study 2: Antimicrobial Efficacy
In another study, a series of thiazole derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results showed that certain modifications enhanced their activity, indicating structure-activity relationships (SAR) that could be explored further .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological targets, potentially inhibiting cancer cell growth. Research has shown that sulfamoyl derivatives can selectively target cancer cells while sparing normal cells, enhancing their therapeutic index .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its sulfamoyl group is known for contributing to antibacterial activity, making this compound a candidate for developing new antibiotics against resistant strains of bacteria. Studies have demonstrated that modifications in the thiophene ring can lead to enhanced activity against various microbial pathogens .
Materials Science Applications
2.1 Organic Electronics
The compound's thiophene backbone makes it suitable for applications in organic electronics, including organic photovoltaics and field-effect transistors (FETs). Thiophene derivatives are known for their excellent charge transport properties, which can be optimized through structural modifications. Research has shown that incorporating electron-withdrawing groups like sulfamoyl enhances the electronic properties of thiophene-based materials, leading to improved performance in electronic devices .
2.2 Conjugated Polymers
this compound can serve as a building block for synthesizing conjugated polymers. These polymers are utilized in various applications, including flexible displays and sensors due to their mechanical flexibility and electrical conductivity. Studies have explored the relationship between polymer structure and its electronic properties, highlighting the potential of this compound in developing advanced materials .
Agricultural Chemistry Applications
3.1 Pesticidal Activity
Research has indicated that compounds with similar structures possess pesticidal properties against nematodes and other agricultural pests. The sulfamoyl moiety is believed to play a crucial role in the biological activity of these compounds, making them potential candidates for developing new agrochemicals aimed at pest control .
3.2 Fertilizer Enhancement
There is ongoing research into the use of thiophene derivatives as additives in fertilizers to enhance nutrient uptake by plants. The unique chemical properties of these compounds may improve soil health and increase crop yields by promoting beneficial microbial activity in the soil .
Case Studies
Comparison with Similar Compounds
Substituent Variations on the Sulfamoyl Group
- N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide (): The sulfamoyl group features a 4-methylphenyl instead of 4-ethoxyphenyl. Additional phenyl substitution at thiophene position 4 may restrict conformational flexibility .
- N-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (): The sulfamoyl group contains a 4-fluorophenyl substituent. Molecular weight: 434.51 vs.
Modifications on the Carboxamide Side Chain
Sulfonamide vs. Sulfamoyl Derivatives
- N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (): Replaces sulfamoyl with a sulfonyl group attached to a 4-chlorobenzyl moiety. Molecular weight: 426.34 .
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxamide ():
Structural-Activity Relationship (SAR) Trends
- Electron-Donating Groups (e.g., Ethoxy, Methoxy):
- Improve solubility and metabolic stability but may reduce binding in hydrophobic pockets.
- Halogen Substituents (e.g., Chloro, Fluoro):
- Enhance lipophilicity and halogen-bonding interactions; chloro groups are more lipophilic than fluoro.
- Side Chain Length and Flexibility:
- Phenethyl chains (as in the target compound) offer better conformational alignment with target sites compared to shorter alkyl chains.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
